Agarospirol

Catalog No.
S517512
CAS No.
1460-73-7
M.F
C15H26O
M. Wt
222.37 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Agarospirol

CAS Number

1460-73-7

Product Name

Agarospirol

IUPAC Name

2-[(3R,5R,6R)-6,10-dimethylspiro[4.5]dec-9-en-3-yl]propan-2-ol

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

InChI

InChI=1S/C15H26O/c1-11-6-5-7-12(2)15(11)9-8-13(10-15)14(3,4)16/h6,12-13,16H,5,7-10H2,1-4H3/t12-,13-,15+/m1/s1

InChI Key

ICWHTQRTTHCUHW-UHFFFAOYSA-N

SMILES

CC1CCC=C(C12CCC(C2)C(C)(C)O)C

Solubility

Soluble in DMSO

Synonyms

2R-(2alpha,5beta)(R*)-isomer of hinesol, agarospirol, hinesol

Canonical SMILES

CC1CCC=C(C12CCC(C2)C(C)(C)O)C

Isomeric SMILES

C[C@@H]1CCC=C([C@@]12CC[C@H](C2)C(C)(C)O)C

Description

The exact mass of the compound Agarospirol is 222.1984 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 152472. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Agarospirol is a sesquiterpenoid compound characterized by its unique spirocyclic structure, specifically classified as a spiro[4,5]decane derivative. It has been isolated from various natural sources, including species of the genus Aquilaria, known for producing agarwood, and Magnolia officinalis . The molecular formula for agarospirol is C15H26OC_{15}H_{26}O, and it exhibits a distinctive stereochemistry that contributes to its biological and chemical properties .

Typical of sesquiterpenoids. Key reactions include:

  • Reduction Reactions: Agarospirol can be synthesized through reduction processes involving lithium aluminum hydride, which simplifies the synthesis pathway and improves yield .
  • Photo-Cycloaddition: The synthesis of agarospirol involves photo-cycloaddition reactions, which create the spirocyclic framework essential for its structure .
  • Grignard Reactions: Grignard reagents have been employed in the synthesis of agarospirol, allowing for the introduction of various functional groups .

These reactions highlight the versatility of agarospirol in organic synthesis and its potential as a precursor for more complex molecules.

Agarospirol exhibits notable biological activities, including:

  • Antimicrobial Properties: Studies indicate that agarospirol possesses antimicrobial effects against various pathogens, making it a candidate for further pharmacological investigation .
  • Anti-inflammatory Effects: Agarospirol has shown potential in reducing inflammation, which could be beneficial in treating inflammatory diseases .
  • Analgesic Activity: Preliminary studies suggest that agarospirol may have pain-relieving properties, indicating its potential use in pain management therapies .

These biological activities underscore the importance of agarospirol in medicinal chemistry and natural product research.

The synthesis of agarospirol has been explored through various methods:

  • Total Synthesis: A concise total synthesis approach has been developed that utilizes a combination of photochemical and reductive steps to construct the agarospirol framework efficiently .
  • Stereoselective Synthesis: Stereoselective methods have been employed to produce specific enantiomers of agarospirol, which are crucial for studying its biological activity .
  • Natural Extraction: Agarospirol can also be isolated from natural sources such as agarwood oil through extraction techniques that separate it from other constituents .

These methods reflect the compound's significance in both synthetic organic chemistry and natural product isolation.

Agarospirol finds applications in several fields:

  • Pharmaceuticals: Due to its antimicrobial and anti-inflammatory properties, agarospirol is being researched for potential use in drug development .
  • Fragrance Industry: As a component of agarwood oil, it contributes to the scent profile used in perfumes and aromatherapy products .
  • Natural Products Research: Its unique structure makes it a subject of interest for studies on plant-derived compounds and their effects on human health .

These applications highlight the versatility and commercial potential of agarospirol.

Research on interaction studies involving agarospirol has focused on:

  • Synergistic Effects: Investigating how agarospirol interacts with other compounds to enhance biological activity or reduce side effects.
  • Mechanistic Studies: Understanding the biochemical pathways influenced by agarospirol, particularly in relation to its anti-inflammatory and analgesic effects .

Such studies are crucial for elucidating the full therapeutic potential of agarospirol.

Agarospirol shares structural similarities with several other sesquiterpenoids. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
HinesolSpirocyclicExhibits similar stereochemistry; used in fragrances.
β-VetivoneSesquiterpenoidKnown for its distinct earthy aroma; used in perfumery.
ValerianolSesquiterpenoidExhibits sedative properties; used in herbal medicine.
DihydroagarofuranSesquiterpenoidPresent in agarwood; known for its complex aroma profile.

Agarospirol's uniqueness lies in its specific spirocyclic structure and distinct biological activities compared to these similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Exact Mass

222.1984

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-02-18
1: Yadav DK, Mudgal V, Agrawal J, Maurya AK, Bawankule DU, Chanotiya CS, Khan F, Thul ST. Molecular docking and ADME studies of natural compounds of Agarwood oil for topical anti-inflammatory activity. Curr Comput Aided Drug Des. 2013 Sep;9(3):360-70. PubMed PMID: 23566359.

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